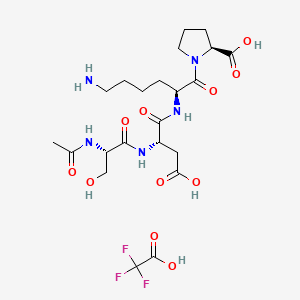

Goralatide (TFA)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Goralatide (TFA) is synthesized through solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a resin-bound peptide chain. The synthesis begins with the attachment of the C-terminal amino acid (proline) to the resin. Each subsequent amino acid (lysine, aspartic acid, and serine) is added in a stepwise manner, with each amino acid being protected by a temporary protecting group to prevent unwanted side reactions .

After the peptide chain is fully assembled, the protecting groups are removed, and the peptide is cleaved from the resin using trifluoroacetic acid (TFA). The crude peptide is then purified using high-performance liquid chromatography (HPLC) to obtain the final product .

Industrial Production Methods

Industrial production of Goralatide (TFA) follows a similar approach to laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers to increase efficiency and yield. The use of large-scale HPLC systems ensures the purity of the final product. The peptide is then lyophilized to obtain a stable, dry powder form suitable for storage and further use .

Analyse Chemischer Reaktionen

Types of Reactions

Goralatide (TFA) undergoes various chemical reactions, including:

Oxidation: The serine residue can undergo oxidation to form a hydroxyl group.

Reduction: The aspartic acid residue can be reduced to form aspartate.

Substitution: The lysine residue can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

Reduction: Sodium borohydride or other reducing agents under mild conditions.

Substitution: Electrophiles such as alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

Oxidation: Hydroxylated serine.

Reduction: Aspartate.

Substitution: Alkylated or acylated lysine.

Wissenschaftliche Forschungsanwendungen

Goralatide (TFA) has a wide range of scientific research applications, including:

Hematopoiesis: It is a physiological regulator of hematopoiesis, inhibiting the entry into the S-phase of murine and human hematopoietic stem cells.

Leukemia Research: Goralatide (TFA) has shown potential in enhancing the selectivity of hyperthermic purging of human progenitor cells, making it a valuable compound in leukemia research.

Anti-inflammatory and Anti-fibrotic: It exhibits anti-inflammatory and anti-fibrotic properties, making it useful in studying inflammatory and fibrotic diseases.

Pro-angiogenic: Goralatide (TFA) promotes the growth of new blood vessels from pre-existing vessels, which is beneficial in angiogenesis research.

Wirkmechanismus

Goralatide (TFA) exerts its effects by inhibiting the entry of hematopoietic stem cells into the S-phase of the cell cycle. This inhibition is achieved through the regulation of various molecular targets and pathways, including the phosphatidylinositol-3 kinase (PI3K)/Akt pathway . The compound also interacts with prolyl oligopeptidase (POP), which is involved in the enzymatic cleavage of thymosin-β4 to generate Goralatide (TFA) .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Thymosin-β4: A precursor to Goralatide (TFA) and involved in the regulation of cell proliferation and differentiation.

Acetyl-N-Ser-Asp-Lys-Pro (AcSDKP): The non-trifluoroacetate form of Goralatide, which also regulates hematopoiesis and exhibits similar biological properties.

Uniqueness

Goralatide (TFA) is unique due to its trifluoroacetate form, which enhances its stability and solubility compared to its non-trifluoroacetate counterpart. This makes it more suitable for certain research applications, particularly those involving peptide stability and solubility .

Eigenschaften

Molekularformel |

C22H34F3N5O11 |

|---|---|

Molekulargewicht |

601.5 g/mol |

IUPAC-Name |

(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-6-aminohexanoyl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C20H33N5O9.C2HF3O2/c1-11(27)22-14(10-26)18(31)24-13(9-16(28)29)17(30)23-12(5-2-3-7-21)19(32)25-8-4-6-15(25)20(33)34;3-2(4,5)1(6)7/h12-15,26H,2-10,21H2,1H3,(H,22,27)(H,23,30)(H,24,31)(H,28,29)(H,33,34);(H,6,7)/t12-,13-,14-,15-;/m0./s1 |

InChI-Schlüssel |

LKOFRAPICMDYPN-WFGXUCIJSA-N |

Isomerische SMILES |

CC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)O.C(=O)(C(F)(F)F)O |

Kanonische SMILES |

CC(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)O.C(=O)(C(F)(F)F)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Benzyl-6-phenyl-8-quinolin-4-ylimidazo[1,2-a]pyrazin-3-ol](/img/structure/B12411020.png)

![NBD-PE [N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolaMine, triethylaMMoniuM salt]](/img/structure/B12411055.png)

![1-(8-Fluoro-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)-2-phenylethanone](/img/structure/B12411060.png)